6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
6-methyl-3-(4-methylphenyl)-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-8-3-5-10(6-4-8)17-13(18)12-11(16-14(17)19)7-9(2)15-12/h3-7,15H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQIPXAFBOMGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(N3)C)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine core. This can be achieved by reacting appropriate starting materials such as 2-aminopyrimidine with suitable reagents.
Formation of the Thioxo Group:
Substitution Reactions: The p-tolyl group is introduced through a substitution reaction, typically using p-tolyl halides in the presence of a base.
Cyclization: The final step involves cyclization to form the pyrrolo[3,2-d]pyrimidine core, which can be achieved under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant antimicrobial activity. For example, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The thioxo moiety is believed to enhance this activity by interacting with microbial enzymes.
Anticancer Activity
6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival.
G Protein-Coupled Receptor Modulation
This compound has also been investigated for its potential as a G protein-coupled receptor (GPCR) agonist. GPCRs are critical targets in drug discovery due to their role in various physiological processes. Preliminary findings indicate that derivatives may modulate GPCR activity, which could lead to novel therapeutic applications.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several pyrrolopyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with a thioxo group showed enhanced activity compared to their non-thioxo counterparts .
- Anticancer Research : In a recent study, this compound was tested against liver cancer cell lines. The compound exhibited significant cytotoxic effects and was found to induce apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of 6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Pathway Modulation: The compound may influence various biochemical pathways, including those involved in inflammation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl acetic acid methyl ester
- Triazole-pyrimidine hybrids
Uniqueness
6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one stands out due to its unique combination of a thioxo group, a p-tolyl group, and a pyrrolo[3,2-d]pyrimidine core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
6-Methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a series of cyclization and functionalization reactions involving pyrimidine and pyrrole derivatives.
Biological Activity
The biological activity of this compound encompasses several pharmacological effects:
Antimicrobial Activity
Research has demonstrated that derivatives of thioxopyrimidines exhibit notable antimicrobial properties. In a study comparing various thioxopyrimidine compounds, it was found that the presence of specific substituents significantly enhances antibacterial activity against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Several studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, compounds with a thioxo group have shown promising results in inhibiting the proliferation of cancer cell lines such as breast and colon cancer cells. The mechanism appears to involve interference with cellular pathways related to cell division and apoptosis .
Anti-inflammatory Effects
Compounds structurally related to this compound have been reported to possess anti-inflammatory properties. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and mediators .
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various thioxopyrimidine derivatives against clinical strains of bacteria. Results indicated that certain modifications on the pyrimidine ring enhanced activity against resistant strains, suggesting potential for developing new antibiotics .
- Anticancer Screening : In vitro studies on cancer cell lines showed that this compound inhibited cell growth effectively at micromolar concentrations. The compound induced apoptosis in treated cells, making it a candidate for further investigation in cancer therapy .
Table 1: Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | High | Inhibition of bacterial cell wall synthesis |
| Anticancer | Moderate | Induction of apoptosis in cancer cells |
| Anti-inflammatory | High | Inhibition of cytokine release |
Table 2: Comparative Activity Against Bacteria
| Compound | Gram-positive | Gram-negative |
|---|---|---|
| 6-Methyl-2-thioxo... | Sensitive | Resistant |
| Related Thioxopyrimidine Derivative | Sensitive | Sensitive |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving pyrrolo-pyrimidine precursors. A validated approach involves alkylation and cyclization steps using ethyl isothiocyanate and N-methylmorpholine in anhydrous DMF, followed by purification via silica gel chromatography . Key intermediates (e.g., thiophene-2-carboxylic acid derivatives) are synthesized with yields >85%, as demonstrated in analogous pyrrolo-pyrimidine systems .
Q. How can the molecular structure and purity of this compound be confirmed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions (e.g., p-tolyl group at position 3, thioxo group at position 2). For example, in related compounds, aromatic protons appear at δ 7.2–7.6 ppm, and methyl groups resonate at δ 2.3–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected m/z for C₁₇H₁₆N₄OS: 324.1048) .
- Melting Point Analysis : Compare observed melting points with literature values (e.g., similar derivatives melt at 175–300°C) .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- Storage : Store in airtight containers at 2–8°C, away from ignition sources (e.g., sparks, open flames) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust; work in a fume hood .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
- Methodological Answer :
- Temperature : Heating at 150°C in ethanol/HCN mixtures enhances cyclization efficiency, as shown in analogous pyrrolo-pyrimidine syntheses .
- Catalysts : Use 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine for efficient coupling reactions (yields up to 95%) .
- Solvent Choice : Anhydrous DMF or THF improves solubility of intermediates, reducing side reactions .
Q. How should researchers address contradictory biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Test compound efficacy across a range of concentrations (e.g., 0.1–100 µM) to identify optimal activity windows .
- Structural-Activity Relationship (SAR) Analysis : Compare with derivatives (e.g., 5-ethyl or 5-propyl analogs) to isolate substituent effects. For example, thiophene-2-carboxylic acid derivatives show enhanced antitumor activity compared to unsubstituted analogs .
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and assay protocols to minimize variability .
Q. What strategies are effective for modifying the pyrrolo-pyrimidine core to enhance pharmacological properties?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens at position 5) to improve metabolic stability. For example, bromo-substituted analogs exhibit prolonged half-lives in vitro .
- Heterocycle Fusion : Attach coumarin or pyridine moieties to increase binding affinity, as demonstrated in related fused systems .
- Prodrug Design : Esterify carboxyl groups (e.g., diethyl glutamate derivatives) to enhance bioavailability .
Q. How can purity and stability of this compound be rigorously assessed during long-term studies?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to monitor degradation products .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV irradiation), and acidic/basic conditions to identify instability triggers .
- Spectrophotometric Analysis : Track UV absorbance at λ_max ~270 nm (characteristic of pyrrolo-pyrimidine chromophores) to quantify degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
